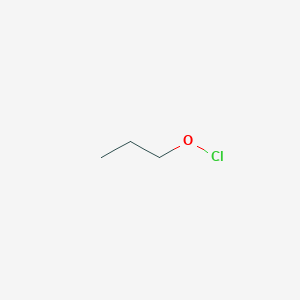
Hypochlorous acid, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypochlorous acid, propyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is formed from the reaction of hypochlorous acid and propanol. This compound is known for its antimicrobial properties and is used in various applications, including disinfection and sterilization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypochlorous acid, propyl ester, can be synthesized through the esterification reaction between hypochlorous acid and propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
HOCl+C3H7OH→C3H7OCl+H2O
Industrial Production Methods: In an industrial setting, the production of this compound, involves the continuous reaction of hypochlorous acid with propanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound, undergoes hydrolysis in the presence of water, yielding hypochlorous acid and propanol.
Oxidation: This ester can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed:
Hydrolysis: Hypochlorous acid and propanol.
Oxidation: Various oxidized products, including carboxylic acids.
Substitution: Substituted esters or amides.
Scientific Research Applications
Hypochlorous acid, propyl ester, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.
Biology: Investigated for its antimicrobial properties and potential use in disinfecting biological samples.
Medicine: Explored for its potential in wound care and infection control due to its antimicrobial activity.
Industry: Utilized in the formulation of disinfectants and sterilizing agents for various industrial applications.
Mechanism of Action
The antimicrobial activity of hypochlorous acid, propyl ester, is primarily due to the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that disrupts the cell membranes of microorganisms, leading to their death. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional by hypochlorous acid.
Comparison with Similar Compounds
- Methyl hypochlorite
- Ethyl hypochlorite
- Butyl hypochlorite
Comparison: Hypochlorous acid, propyl ester, is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to methyl and ethyl hypochlorite, the propyl ester has a higher boiling point and different solubility characteristics. Its antimicrobial efficacy is comparable to other hypochlorous acid esters, but the choice of ester may depend on the specific application requirements.
Properties
CAS No. |
25538-50-5 |
|---|---|
Molecular Formula |
C3H7ClO |
Molecular Weight |
94.54 g/mol |
IUPAC Name |
propyl hypochlorite |
InChI |
InChI=1S/C3H7ClO/c1-2-3-5-4/h2-3H2,1H3 |
InChI Key |
PMYRRVREJIBUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


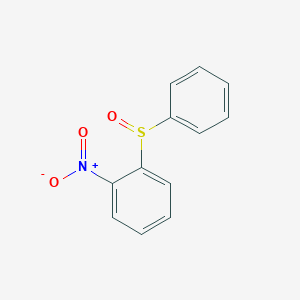

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
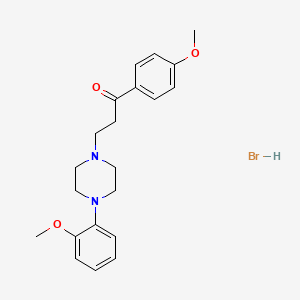

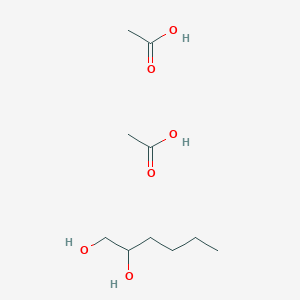
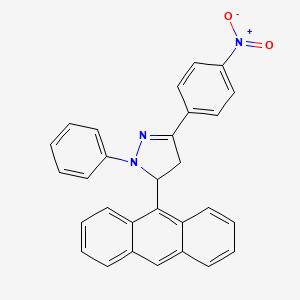
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

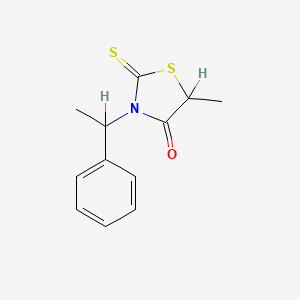
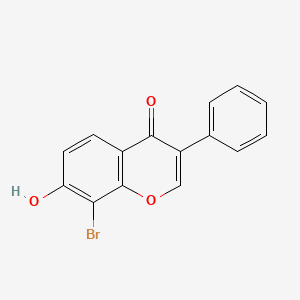
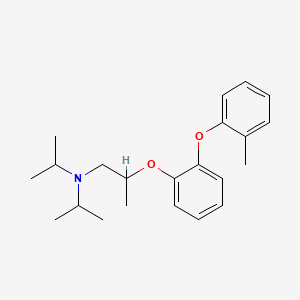

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
